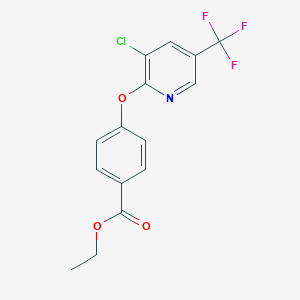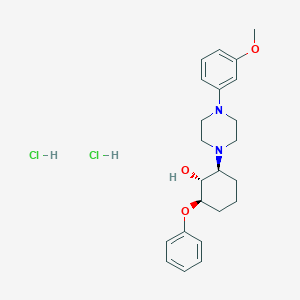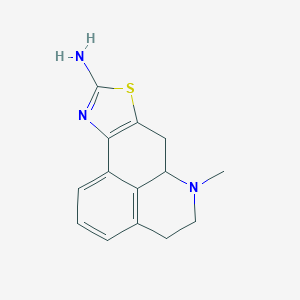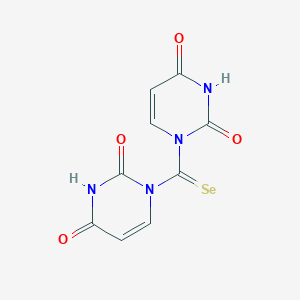
Bnn selenoxomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(N,N’-uracil-1-yl)selenoxomethane: is a chemical compound with the molecular formula C9H6N4O4Se and a molecular weight of 313.13 g/mol This compound is characterized by the presence of uracil moieties linked through a selenoxomethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(N,N’-uracil-1-yl)selenoxomethane typically involves the reaction of uracil derivatives with selenium-containing reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the selenoxomethane bridge .
Industrial Production Methods
While specific industrial production methods for bis-(N,N’-uracil-1-yl)selenoxomethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(N,N’-uracil-1-yl)selenoxomethane can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as or .
Reduction: Reduction of the selenium atom can be achieved using reducing agents like .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state selenium compounds, while reduction may produce lower oxidation state selenium derivatives. Substitution reactions can lead to modified uracil derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis-(N,N’-uracil-1-yl)selenoxomethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: The compound’s structural similarity to nucleic acids makes it a useful tool in studying nucleic acid interactions and functions.
Medicine: Research has explored its potential as an antiviral agent, particularly against influenza viruses.
Mecanismo De Acción
The mechanism of action of bis-(N,N’-uracil-1-yl)selenoxomethane involves its interaction with molecular targets such as nucleic acids and proteins. The selenium atom can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the uracil moieties can interact with nucleic acid bases, potentially disrupting viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis-(N,N’-uracil-1-yl)methane: Similar structure but lacks the selenium atom.
Bis-(N,N’-uracil-1-yl)thioxomethane: Contains sulfur instead of selenium.
Bis-(N,N’-uracil-1-yl)oxomethane: Contains oxygen instead of selenium.
Uniqueness
Bis-(N,N’-uracil-1-yl)selenoxomethane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not observed in its sulfur or oxygen analogs. This uniqueness makes it a valuable compound for research in various scientific fields .
Propiedades
Número CAS |
111128-91-7 |
|---|---|
Fórmula molecular |
C9H6N4O4Se |
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |
Clave InChI |
DGGKWJLAEYRIPY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
| 111128-91-7 | |
Sinónimos |
is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
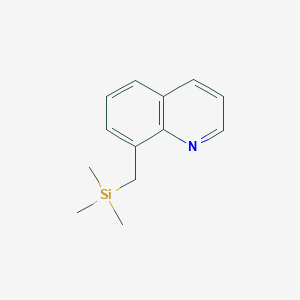
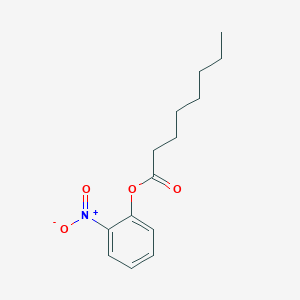
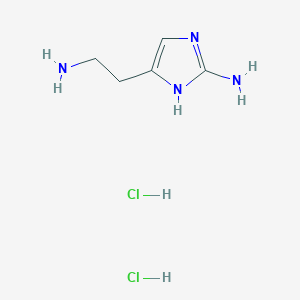
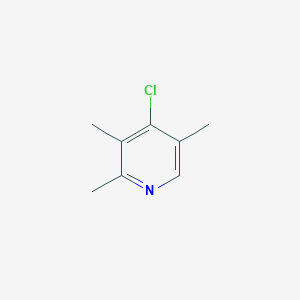
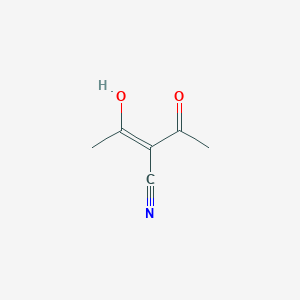
![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)
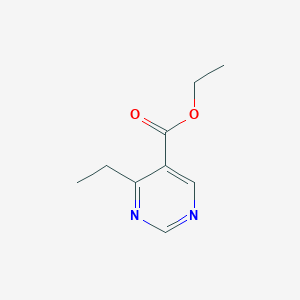
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
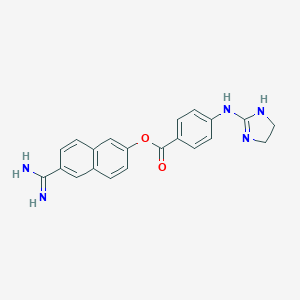
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
